

13C NMR Chemical Shifts for N-(4-Methoxybenzyl)aniline: A Technical Guide

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Compound of Interest		
Compound Name:	N-(4-Methoxybenzyl)aniline	
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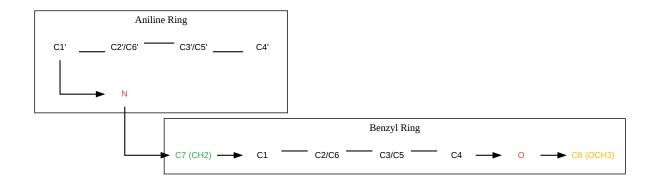
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for **N-(4-methoxybenzyl)aniline**. The data presented is crucial for the structural elucidation and characterization of this compound, which serves as a significant scaffold in medicinal chemistry and materials science. This document outlines the experimentally observed chemical shifts, provides a detailed experimental protocol for data acquisition, and includes a structural diagram for clear atom-to-signal correlation.

Chemical Structure and Carbon Numbering

The chemical structure of **N-(4-methoxybenzyl)aniline** is depicted below. A systematic numbering of the carbon atoms is provided to facilitate the assignment of the 13C NMR signals.





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Caption: Chemical structure of N-(4-methoxybenzyl)aniline with carbon atom numbering.

Tabulated 13C NMR Chemical Shift Data

The following table summarizes the reported 13C NMR chemical shifts for **N-(4-methoxybenzyl)aniline**. The data has been compiled from independent studies to provide a comprehensive overview. All spectra were recorded in deuterated chloroform (CDCl3) as the solvent.



Carbon Atom Assignment	Chemical Shift (δ) in ppm (Study 1)[1]	Chemical Shift (δ) in ppm (Study 2)[2]
C4 (C-O)	158.5	159.06
C1' (C-N)	147.9	148.39
C1	131.1	131.61
C2'/C6'	128.9	129.41
C3/C5	128.4	128.94
C4'	117.1	117.61
C2/C6	113.6	114.21
C3'/C5'	112.5	113.01
C8 (OCH3)	54.9	55.39
C7 (CH2)	47.4	47.87

Experimental Protocol for 13C NMR Spectroscopy

The following section details a representative experimental protocol for the acquisition of a 13C NMR spectrum of **N-(4-methoxybenzyl)aniline**, based on the cited literature.[1][2]

Sample Preparation

- Sample Weighing: Accurately weigh approximately 10-20 mg of N-(4-methoxybenzyl)aniline.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The CDCl3 should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.



NMR Spectrometer and Parameters

- Spectrometer: The data presented was acquired on a 400 MHz NMR spectrometer, corresponding to a 13C frequency of 101 MHz.[1][2]
- Nucleus: 13C
- Solvent: CDCl3
- Temperature: Standard probe temperature (typically 298 K).
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
 - Spectral Width: Approximately 200-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.
 - Number of Scans: 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing

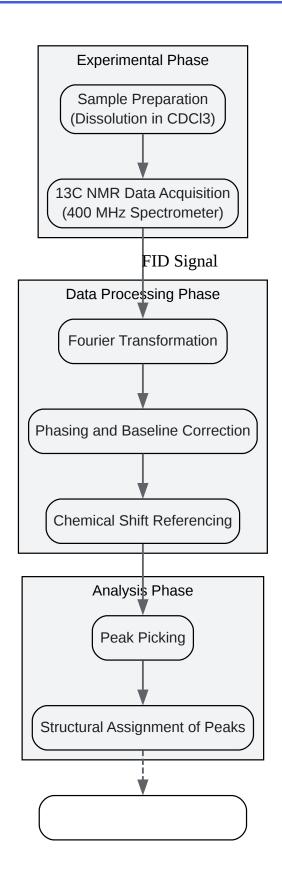
- Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the
 Free Induction Decay (FID) followed by Fourier transformation.
- Phasing: Manually or automatically phase correct the resulting spectrum.
- Baseline Correction: Apply a baseline correction to the spectrum.
- Referencing: Reference the spectrum to the residual solvent peak of CDCl3 at 77.16 ppm or to the TMS signal at 0.00 ppm.
- Peak Picking: Identify and list the chemical shifts of all observed peaks.



Logical Workflow for Spectral Analysis

The process of obtaining and interpreting the 13C NMR spectrum of **N-(4-methoxybenzyl)aniline** can be visualized as a logical workflow.





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Caption: Workflow for 13C NMR analysis of N-(4-methoxybenzyl)aniline.



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References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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